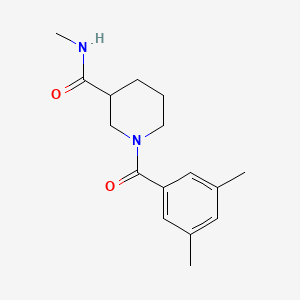
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide, also known as DMBCP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DMBCP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP by 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide leads to the accumulation of DNA damage, which in turn leads to the activation of cell death pathways.
Biochemical and Physiological Effects
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to increase the levels of reactive oxygen species (ROS) in cells. ROS are molecules that are involved in several cellular processes, including cell signaling and apoptosis. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been shown to increase the levels of nitric oxide (NO) in cells. NO is a molecule that is involved in several physiological processes, including blood vessel dilation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has several advantages for lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has some limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also sensitive to light and heat, which can lead to degradation of the compound.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide. One potential direction is the development of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide analogs with improved properties, such as increased solubility and stability. Another direction is the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the study of the effects of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide on other cellular processes, such as autophagy and inflammation, could provide new insights into the mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
Conclusion
In conclusion, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has shown promise in the treatment of cancer and neurodegenerative diseases, and there are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
Synthesemethoden
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzamide in the presence of a coupling agent. The purity of the synthesized 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been studied for its potential applications in scientific research. One of the most promising applications of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is in the field of cancer research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-7-12(2)9-14(8-11)16(20)18-6-4-5-13(10-18)15(19)17-3/h7-9,13H,4-6,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBJQYKKYRVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)

![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)


![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)